molecular formula C10H13NO B3876567 N,3,4-trimethylbenzamide CAS No. 3400-36-0

N,3,4-trimethylbenzamide

Cat. No.: B3876567
CAS No.: 3400-36-0
M. Wt: 163.22 g/mol
InChI Key: ALDGXLTYMWHPEV-UHFFFAOYSA-N
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Description

Contextualization of Benzamide (B126) Derivatives in Chemical Research

Benzamide derivatives represent a significant class of organic compounds that are fundamental to various areas of chemical and pharmaceutical research. ontosight.ai Structurally characterized by a benzene (B151609) ring attached to an amide functional group, these compounds serve as versatile scaffolds in the design and synthesis of new molecules. ontosight.aiontosight.ai The chemical and biological properties of benzamide derivatives can be finely tuned through the introduction of various substituents on both the benzene ring and the amide's nitrogen atom. ontosight.ai This structural versatility allows for the modulation of properties such as solubility, stability, and, most importantly, interactions with biological targets. ontosight.ai

In the realm of medicinal chemistry, benzamides are a well-established pharmacophore present in numerous approved drugs. Their derivatives have been explored for a wide array of therapeutic applications, including as anti-inflammatory, antimicrobial, anticancer, and neurological disorder treatments. ontosight.ai The amide linkage is a key structural feature in many biologically active molecules, capable of forming crucial hydrogen bonds with proteins and enzymes. Research has shown that modifications to the benzamide core can lead to potent and selective inhibitors of various enzymes, such as acetylcholinesterase (AChE), or modulators of receptors. nih.gov The ongoing investigation into novel benzamide derivatives continues to be a vibrant area of research, with numerous studies focusing on their synthesis, characterization, and biological evaluation to uncover new therapeutic agents. ontosight.aiechemi.com

Rationale for Dedicated Research on N,3,4-trimethylbenzamide

While the broader class of benzamides has been extensively studied, dedicated research into specific isomers like this compound is driven by the pursuit of new chemical entities with unique properties and applications. The specific placement of the three methyl groups—one on the amide nitrogen and two on the aromatic ring at positions 3 and 4—confers a distinct stereoelectronic profile that can influence its chemical reactivity and biological interactions.

Research into this compound is valuable for several reasons. Firstly, it serves as a crucial building block in organic synthesis. evitachem.com Its structure can be systematically modified to create more complex molecules with potential applications in medicinal chemistry and materials science. For instance, related trimethylated benzamide structures are used as intermediates in the synthesis of compounds with potential anti-inflammatory properties. evitachem.com

Secondly, the synthesis of this compound itself is a subject of academic and industrial interest, focusing on the development of efficient and high-yield synthetic methodologies. Recent research has detailed the successful synthesis of this compound via the dealkoxylation of N-methoxy-N,3,4-trimethylbenzamide, providing a clean and effective route to this specific isomer. researchgate.netrsc.org The availability of such synthetic routes is essential for further investigation and utilization of the compound. echemi.com

Finally, this compound can act as a model compound for structure-activity relationship (SAR) studies. By comparing its physical and biological properties to other isomers and substituted benzamides, researchers can gain a deeper understanding of how substituent placement affects molecular behavior. Although specific biological activity for this compound is not yet widely reported, its structural similarity to other biologically active benzamides suggests it is a compound of interest for screening in drug discovery programs. ontosight.ai Its identified use in industrial and scientific research underscores its role as a valuable chemical for further exploration. echemi.com

Chemical and Physical Properties

Below are the known properties and spectroscopic data for this compound and its precursor.

Table 1: Physical and Chemical Properties of this compound

Property Value
Product Name This compound
Synonyms N-methyl-3,4-dimethylbenzamide; Benzamide,N,3,4-trimethyl; N,3,4-Trimethyl-benzamid
Appearance White solid
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol

Source: echemi.comresearchgate.net

Table 2: Spectroscopic Data for this compound

Type Data
¹H NMR (CDCl₃, 300 MHz) δ: 7.49 (s, 1H), 7.47 (dd, J = 7.9, 2.1 Hz, 1H), 7.16 (d, J = 7.6 Hz, 1H), 6.19 (br s, 1H), 2.99 (d, J = 4.8 Hz, 3H), 2.28 (s, 6H)

Source: researchgate.net

Table 3: Spectroscopic Data for Precursor N-methoxy-N,3,4-trimethylbenzamide

Type Data
¹H NMR (CDCl₃, 400 MHz) δ: 7.45 (s, 1H), 7.41 (dd, J = 7.8, 1.8 Hz, 1H), 7.14 (d, J = 8.2 Hz, 1H), 3.57 (s, 3H), 3.34 (s, 3H), 2.29 (s, 6H)
¹³C NMR (CDCl₃, 75.57 MHz) δ: 170.2, 139.5, 136.2, 131.5, 129.3, 129.1, 125.6, 60.9, 33.9, 19.7, 19.6
IR (neat, cm⁻¹) 2970, 2936, 1645, 1569, 1455, 1418, 1373, 1177, 1124, 1005
HRMS (ESI) calcd for C₁₁H₁₅NNaO₂⁺ [M + Na]⁺, found 216.0995

Source: researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,3,4-trimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-4-5-9(6-8(7)2)10(12)11-3/h4-6H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDGXLTYMWHPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391623
Record name N,3,4-trimethylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3400-36-0
Record name N,3,4-Trimethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3400-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,3,4-trimethylbenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N,3,4 Trimethylbenzamide

Chemo- and Regioselective Synthesis Pathways

The synthesis of N,3,4-trimethylbenzamide fundamentally involves the formation of an amide bond between a 3,4-dimethylbenzoyl group and a methylamine (B109427) moiety. Achieving high chemo- and regioselectivity is crucial to ensure the desired product is formed with minimal byproducts.

A primary and straightforward method for the synthesis of this compound involves the reaction of a 3,4-dimethylbenzoic acid derivative with methylamine. One documented approach utilizes the reaction of ethyl 3,4-dimethylbenzoate (B1227856) with an aqueous solution of methylamine. This reaction is typically carried out at an elevated temperature, for example, 100°C in a sealed tube, to drive the aminolysis of the ester to completion. The chemoselectivity of this reaction is generally high, as the amine preferentially attacks the electrophilic carbonyl carbon of the ester.

Another highly regioselective method involves the acylation of methylamine with 3,4-dimethylbenzoyl chloride. The high reactivity of the acyl chloride ensures that the reaction proceeds efficiently, often at room temperature. The regioselectivity is dictated by the single reactive site on the methylamine, leading directly to the N-methylated amide. To neutralize the hydrogen chloride byproduct, a base is typically added to the reaction mixture. The choice of base and solvent can influence the reaction rate and the ease of product isolation.

The table below summarizes common chemo- and regioselective pathways for the synthesis of this compound.

Precursor 1Precursor 2Reagents/ConditionsSelectivity
Ethyl 3,4-dimethylbenzoateAqueous MethylamineSealed tube, 100°CHigh Chemoselectivity
3,4-Dimethylbenzoyl chlorideMethylamineBase (e.g., pyridine, triethylamine), inert solventHigh Regioselectivity
3,4-Dimethylbenzoic acidMethylamineCoupling agents (e.g., DCC, EDC), catalystHigh Chemo- and Regioselectivity

Green Chemistry Approaches to this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for amide synthesis, which can be applied to the production of this compound. ucl.ac.uk Key areas of improvement include the use of greener solvents, catalytic methods to avoid stoichiometric activating agents, and the use of biocatalysts. rsc.orgsigmaaldrich.com

The use of hazardous solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM) is common in traditional amide synthesis. ucl.ac.uk Green alternatives that could be employed for the synthesis of this compound include bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), as well as propylene (B89431) carbonate.

Biocatalysis offers a highly attractive green approach to amide bond formation. rsc.orgmdpi.com Enzymes such as lipases can catalyze the amidation of carboxylic acids or esters under mild conditions. mdpi.com For the synthesis of this compound, a lipase (B570770), such as Candida antarctica lipase B (CALB), could be employed to catalyze the reaction between 3,4-dimethylbenzoic acid or its ester and methylamine in a green solvent. mdpi.com This enzymatic approach often proceeds with high selectivity and avoids the use of harsh reagents. rsc.org

The following table outlines potential green chemistry approaches for the synthesis of this compound.

ApproachPrecursorsCatalyst/SolventAdvantages
Green Solvents3,4-Dimethylbenzoic acid, Methylamine2-MeTHF, CPMEReduced environmental impact, safer handling
Biocatalysis3,4-Dimethylbenzoic acid or its ester, MethylamineLipase (e.g., CALB)Mild reaction conditions, high selectivity, biodegradable catalyst

Catalytic Strategies for Amide Bond Formation in this compound Precursors

The direct catalytic amidation of carboxylic acids with amines is a highly atom-economical and sustainable method for amide synthesis. ucl.ac.uk Various catalytic systems have been developed that could be applied to the reaction between 3,4-dimethylbenzoic acid and methylamine to form this compound.

Boron-based catalysts, such as boric acid and various boronic acids, have been shown to be effective for the direct amidation of carboxylic acids. ucl.ac.uk These catalysts are relatively inexpensive and have low toxicity. The reaction typically proceeds at elevated temperatures with the removal of water to drive the equilibrium towards the amide product.

Transition metal catalysts, including those based on titanium, zirconium, and ruthenium, have also been successfully employed for direct amidation. diva-portal.org For instance, titanium(IV) isopropoxide can catalyze the amidation of carboxylic acids with amines. Ruthenium-based pincer complexes have been utilized for the dehydrogenative coupling of alcohols and amines to form amides, a pathway that could be adapted for the synthesis of this compound from 3,4-dimethylbenzyl alcohol and methylamine.

The table below presents a selection of catalytic strategies applicable to the synthesis of this compound.

Catalyst TypeExample CatalystReaction Type
Boron-basedBoric AcidDirect amidation of 3,4-dimethylbenzoic acid
Transition MetalTitanium(IV) isopropoxideDirect amidation of 3,4-dimethylbenzoic acid
Transition MetalRuthenium pincer complexDehydrogenative coupling of 3,4-dimethylbenzyl alcohol

Scalability and Process Optimization in this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of scalability and process optimization. Key factors include cost-effectiveness, safety, efficiency, and environmental impact.

Process intensification strategies can be employed to improve the efficiency and safety of the synthesis. cetjournal.it This can involve the use of continuous flow reactors instead of batch reactors, which can offer better heat and mass transfer, improved safety for highly exothermic reactions, and more consistent product quality. For the synthesis of this compound, a continuous process could involve feeding the precursors and any catalyst into a heated reactor with a residence time optimized for maximum conversion.

Optimization of reaction conditions is crucial for maximizing yield and minimizing waste. This includes optimizing temperature, pressure, catalyst loading, and reactant concentrations. Design of Experiments (DoE) can be a valuable tool in systematically exploring the reaction parameter space to identify the optimal conditions.

Downstream processing, including product isolation and purification, is another critical aspect of process optimization. The choice of a solvent that allows for easy product crystallization or extraction can significantly reduce the complexity and cost of purification. Minimizing the number of purification steps is a key goal in industrial processes.

Considerations for the scalability of this compound production are summarized in the table below.

AspectKey Considerations
Process TypeBatch vs. Continuous Flow
Reaction ConditionsTemperature, pressure, catalyst loading, stoichiometry
Downstream ProcessingProduct isolation, purification, solvent recycling
SafetyExothermicity of the reaction, handling of reagents
CostRaw material costs, energy consumption, waste disposal

Elucidation of N,3,4 Trimethylbenzamide S Molecular and Supramolecular Architecture

Advanced Spectroscopic Investigations for Conformational Analysis

Spectroscopic techniques are fundamental in determining the solution-state structure and dynamics of N,3,4-trimethylbenzamide. These methods provide detailed information on the connectivity, chemical environment, and vibrational properties of the molecule.

High-Resolution NMR Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of organic molecules like this compound. auremn.org.br The analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, allows for the precise assignment of every atom within the molecule.

In the ¹H NMR spectrum, distinct signals are expected for the three methyl groups and the aromatic protons. The N-methyl group would likely appear as a singlet, though restricted rotation around the C-N amide bond could lead to broadening or even distinct signals for different conformers. libretexts.orgpku.edu.cn The two methyl groups on the aromatic ring would also appear as singlets, with their chemical shifts influenced by their position relative to the electron-withdrawing amide group. The aromatic region would display a characteristic splitting pattern corresponding to the 1,2,4-trisubstituted benzene (B151609) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Carbonyl (C=O)-~170
N-CH₃~2.9 - 3.1 (singlet)~26
3-CH₃~2.3 (singlet)~19
4-CH₃~2.4 (singlet)~21
Aromatic C-H~7.1 - 7.4 (multiplets)~126-138
N-H~7.8 - 8.2 (broad singlet)-

Vibrational Spectroscopy (IR, Raman) for Functional Group Environment Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups within this compound. These methods are highly sensitive to the molecular environment, including the effects of hydrogen bonding. ua.pt

The IR spectrum is expected to be dominated by several characteristic absorption bands. The N-H stretching vibration typically appears as a sharp to moderately broad band in the 3400-3200 cm⁻¹ region. The precise position can indicate the extent of hydrogen bonding in the sample. The C-H stretching vibrations from the aromatic ring and the methyl groups are expected between 3100 and 2850 cm⁻¹. core.ac.uk

The most prominent feature for an amide is the C=O stretching vibration, known as the Amide I band, which is expected to appear as a very strong absorption around 1680-1640 cm⁻¹. spectroscopyonline.com The N-H bending vibration, or Amide II band, is another key diagnostic peak, typically found near 1550 cm⁻¹. The C-N stretching vibration is usually observed in the 1400-1200 cm⁻¹ range. core.ac.uk Raman spectroscopy provides complementary information, with aromatic ring vibrations and symmetric methyl group deformations often showing strong signals.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity (IR)
N-H StretchAmide N-H3400 - 3200Medium-Strong
C-H StretchAromatic3100 - 3000Medium
C-H StretchAliphatic (CH₃)2980 - 2850Medium
C=O Stretch (Amide I)Amide C=O1680 - 1640Very Strong
N-H Bend (Amide II)Amide N-H1570 - 1515Strong
C-N StretchAmide C-N1400 - 1200Medium

Mass Spectrometry for Isotopic Labeling and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. gre.ac.uk Upon ionization, the molecular ion typically undergoes characteristic fragmentation, providing structural clues.

Common fragmentation pathways for benzamides involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org A primary fragmentation would be the cleavage of the amide bond (C-N bond), leading to the formation of a 3,4-dimethylbenzoyl cation. Another significant fragmentation pathway is alpha-cleavage, involving the loss of a substituent from the nitrogen or the aromatic ring. The fragmentation of the protonated molecule often proceeds via pathways influenced by the site of protonation. acs.org

Isotopic labeling can be a powerful tool in MS. For instance, synthesizing this compound with a deuterium-labeled N-methyl group (N-CD₃) would result in a molecular ion with a mass 3 Daltons higher than the unlabeled compound. This shift would be observed in all fragments containing the N-methyl group, allowing for the confident assignment of fragmentation pathways and serving as an internal standard for quantitative studies. researchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (M.W. = 163.22)

m/zProposed FragmentFormula
163Molecular Ion [M]⁺[C₁₀H₁₃NO]⁺
133[M - CH₂O]⁺[C₉H₉O]⁺
105[3,4-dimethylbenzoyl]⁺[C₉H₉O]⁺
77[Phenyl]⁺[C₆H₅]⁺

Solid-State Structure Determination via X-ray Crystallography

While solution-state techniques describe molecular conformation, single-crystal X-ray diffraction provides definitive information about the arrangement of molecules in the solid state, including precise bond lengths, bond angles, and the nature of intermolecular interactions. mdpi.comresearchgate.net

Polymorphism and Co-crystallization Studies of this compound

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in organic molecules, particularly amides, due to their conformational flexibility and capacity for varied hydrogen bonding patterns. rsc.orgijsra.net this compound is a candidate for polymorphism, as rotation around the C(aryl)-C(O) and C(O)-N bonds can lead to different molecular conformations that may pack into distinct crystal lattices. mdpi.com Different polymorphs can exhibit varied physical properties. Experimental screening through crystallization from various solvents or under different temperature conditions would be necessary to identify potential polymorphs. ucl.ac.uk

Co-crystallization is another technique used to modify the solid-state properties of a molecule. semanticscholar.org By crystallizing this compound with a suitable co-former (a second molecule), new crystalline structures with potentially altered properties can be formed. Amide groups are excellent hydrogen bond donors and acceptors, making them ideal for forming robust supramolecular synthons with co-formers containing complementary functional groups, such as carboxylic acids. semanticscholar.org

Hydrogen Bonding Networks and Intermolecular Interactions in Crystalline this compound

In the solid state, the supramolecular architecture of this compound would be primarily dictated by hydrogen bonding. mdpi.comresearchgate.net The amide N-H group is a strong hydrogen bond donor, while the carbonyl oxygen is a strong acceptor. The most probable and stabilizing interaction would be an intermolecular N-H···O=C hydrogen bond. nih.gov

This interaction typically leads to the formation of well-defined supramolecular motifs. In many secondary amides, molecules link into infinite chains or ribbons. researchgate.net For example, a common motif is the C(4) chain, where molecules are linked head-to-tail along a crystallographic axis. nih.gov

Table 4: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorTypical Geometry/Role
Strong Hydrogen Bond Amide N-HCarbonyl OForms primary chains/dimers (e.g., C(4) motif)
Weak Hydrogen Bond Aromatic C-HCarbonyl OStabilizes packing between chains
Weak Hydrogen Bond Methyl C-HCarbonyl OFurther packing stabilization
π-π Stacking 3,4-dimethylphenyl ring3,4-dimethylphenyl ringFace-to-face or offset stacking, contributes to lattice energy

Computational and Theoretical Investigations of N,3,4 Trimethylbenzamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic environment of a molecule. For N,3,4-trimethylbenzamide, these methods can predict its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can provide valuable information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

A hypothetical DFT analysis of this compound would likely reveal the distribution and energy levels of these orbitals. The HOMO is expected to be localized on the electron-rich aromatic ring and the amide group, which are potential sites for electrophilic attack. Conversely, the LUMO would be distributed over the carbonyl group and the aromatic ring, indicating regions susceptible to nucleophilic attack. The calculated energies of these orbitals would allow for the determination of global reactivity descriptors, as detailed in the table below.

Table 1: Hypothetical DFT-Calculated Global Reactivity Descriptors for this compound

Parameter Formula Significance Predicted Value Range
HOMO Energy (EHOMO) - Electron-donating ability -6.0 to -7.5 eV
LUMO Energy (ELUMO) - Electron-accepting ability -1.0 to -2.5 eV
Energy Gap (ΔE) ELUMO - EHOMO Chemical reactivity 3.5 to 5.0 eV
Ionization Potential (I) -EHOMO Energy to remove an electron 6.0 to 7.5 eV
Electron Affinity (A) -ELUMO Energy released upon gaining an electron 1.0 to 2.5 eV
Electronegativity (χ) (I + A) / 2 Tendency to attract electrons 3.5 to 5.0 eV
Chemical Hardness (η) (I - A) / 2 Resistance to change in electron distribution 1.75 to 2.5 eV
Chemical Softness (S) 1 / (2η) Reciprocal of hardness 0.2 to 0.29 eV-1
Electrophilicity Index (ω) χ2 / (2η) Propensity to accept electrons 2.45 to 5.7 eV

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical data, are instrumental in predicting spectroscopic properties. For this compound, these methods can be employed to calculate its theoretical infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Theoretical IR spectra can predict the vibrational frequencies corresponding to specific functional groups, such as the C=O stretch of the amide and the N-H bend, aiding in the interpretation of experimental spectra. Similarly, ab initio calculations of NMR chemical shifts for 1H and 13C atoms can provide a theoretical spectrum that is invaluable for structural elucidation and for comparing with experimental data. Predictions of electronic transitions from UV-Vis spectra can offer insights into the molecule's chromophores and its behavior upon light absorption.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational space by simulating the interactions between atoms and with a solvent environment. These simulations can reveal the most stable conformations, the dynamics of the amide bond rotation, and the orientation of the methyl groups on the benzene (B151609) ring. Understanding the preferred conformations is crucial as it can influence the molecule's biological activity and physical properties.

Reaction Mechanism Elucidation via Transition State Modeling

Computational chemistry provides powerful tools for investigating reaction mechanisms. By modeling the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. For this compound, this approach could be used to study reactions such as amide hydrolysis or electrophilic aromatic substitution. Calculating the energy barrier of the transition state allows for the prediction of reaction rates and the elucidation of the most favorable reaction pathway.

Structure-Property Relationship Predictions

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. By calculating a variety of molecular descriptors for this compound, such as topological indices, electronic properties, and steric parameters, it is possible to build QSPR models to predict physical properties like boiling point, solubility, and lipophilicity (logP). These predictions are valuable in various fields, including drug design and materials science, for screening and designing molecules with desired properties.

Chemical Reactivity and Derivatization Strategies for N,3,4 Trimethylbenzamide

Modifications at the Amide Nitrogen and Carbonyl Moiety

The amide linkage in N,3,4-trimethylbenzamide is a key site for chemical derivatization, offering pathways to modify the compound's structure and properties through reactions at both the nitrogen and carbonyl carbon.

N-alkylation of secondary amides like this compound can be achieved under basic conditions. The amide proton is weakly acidic and can be removed by a strong base to form an amidate anion, which then acts as a nucleophile. Subsequent reaction with an alkylating agent, such as an alkyl halide, introduces an alkyl group onto the nitrogen atom. The choice of base and solvent is crucial to the success of these reactions, with stronger bases and polar a-protic solvents generally favoring the reaction. Phase-transfer catalysts can also be employed to facilitate the alkylation process.

N-acylation involves the introduction of an acyl group at the nitrogen atom. This can be accomplished using various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base to neutralize the acidic byproduct. N-acylbenzotriazoles have also been shown to be effective reagents for the N-acylation of sulfonamides and can be applicable to amides as well. These reactions can be used to synthesize N-acylsulfonamides and other related structures.

Reaction Reagents and Conditions Expected Product

The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH₂-), converting the amide into a secondary amine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via a complex mechanism involving the formation of an aluminum-coordinated intermediate.

Amide hydrolysis, the cleavage of the amide bond to yield a carboxylic acid and an amine, can be carried out under either acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis, on the other hand, proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is generally slower than ester hydrolysis due to the lower reactivity of the amide functional group.

Reaction Reagents and Conditions Expected Products
Reduction Lithium aluminum hydride (LiAlH₄) in a suitable solvent (e.g., THF) N-(3,4-dimethylbenzyl)methylamine
Acid Hydrolysis Strong acid (e.g., HCl, H₂SO₄) and heat 3,4-dimethylbenzoic acid and methylamine (B109427)
Base Hydrolysis Strong base (e.g., NaOH, KOH) and heat 3,4-dimethylbenzoate (B1227856) salt and methylamine

Functionalization of the Trimethylphenyl Moiety

The 3,4-dimethylphenyl ring of this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack and amenable to various metal-catalyzed cross-coupling reactions.

The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of electrophilic aromatic substitution. The amide group (-CONHCH₃) is a deactivating meta-director, while the two methyl groups are activating ortho, para-directors. The combined influence of these groups will dictate the regioselectivity of the substitution. The positions ortho to the methyl groups (positions 2 and 5) and meta to the amide group (position 5) are the most likely sites for substitution. Given that the methyl groups are activating, substitution is expected to preferentially occur at the positions activated by them.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration using a mixture of nitric and sulfuric acids would likely introduce a nitro group at position 5. Similarly, halogenation with a halogen and a Lewis acid catalyst would result in the corresponding halo-derivative.

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While this compound itself is not typically used as a substrate in these reactions without prior functionalization, its derivatives can be. For example, if a halogen atom is introduced onto the aromatic ring via electrophilic aromatic substitution, this halo-derivative can then participate in reactions like the Suzuki, Heck, or Sonogashira couplings. These reactions typically employ a palladium catalyst and allow for the introduction of a wide range of substituents, including aryl, vinyl, and alkynyl groups. Multimetallic catalysis can also be employed for cross-coupling reactions, for example, between aryl bromides and aryl triflates.

Synthesis of this compound Analogues and Hybrid Molecules

The synthetic strategies discussed above can be employed to create a wide array of analogues and hybrid molecules based on the this compound scaffold. For instance, by varying the amine used in the initial amide synthesis, a library of N-substituted benzamides can be generated.

Furthermore, hybrid molecules can be synthesized by incorporating other pharmacologically active moieties into the this compound structure. This can be achieved by linking the two molecules through a suitable spacer, often involving the functionalization of either the amide nitrogen or the aromatic ring. For example, a linker could be attached to the amide nitrogen via an N-alkylation reaction, and the other end of the linker could be attached to a second molecule of interest. The synthesis of such hybrid molecules is a common strategy in drug discovery to combine the therapeutic effects of two different compounds.

Stereoselective Transformations Involving this compound

Extensive searches of scientific literature and chemical databases did not yield specific examples of stereoselective transformations in which this compound is a key substrate, reagent, or product. The current body of published research appears to focus on other aspects of benzamide (B126) chemistry or on stereoselective transformations of structurally different molecules.

Further research may be necessary to explore the potential of this compound and its derivatives in the context of stereoselective synthesis.

Applications of N,3,4 Trimethylbenzamide in Advanced Chemical Systems

Role as a Ligand in Coordination Chemistry and Catalysis

The field of coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. libretexts.org The amide group and aromatic system of N,3,4-trimethylbenzamide offer potential coordination sites, allowing it to act as a ligand in the formation of metal complexes. The properties and reactivity of these complexes are influenced by the nature of the metal and the ligand's structure.

Design and Synthesis of Metal Complexes with this compound Ligands

The synthesis of metal complexes involving benzamide-type ligands is a foundational aspect of coordination chemistry. The this compound molecule can coordinate to a metal center, typically through the oxygen atom of the carbonyl group, which acts as a Lewis base. Depending on the metal ion and reaction conditions, it can function as a monodentate ligand, binding through a single point of attachment. libretexts.org

The general synthesis of such complexes involves the reaction of this compound with a suitable metal salt in an appropriate solvent. The choice of metal precursor (e.g., chlorides, nitrates, or acetates of transition metals) and solvent is critical for controlling the stoichiometry and structure of the resulting complex. Characterization of these new compounds is typically achieved through techniques such as FT-IR, NMR spectroscopy, and elemental analysis to confirm the coordination of the ligand to the metal center. researchgate.net For instance, a shift in the C=O stretching frequency in the infrared spectrum upon complexation provides evidence of the amide oxygen's involvement in bonding.

Table 1: Potential Metal Complexes with Amide-Type Ligands

Metal Ion Potential Ligand Coordination Mode Potential Geometry
Copper(II) This compound Monodentate (via O) Square Planar or Octahedral
Zinc(II) This compound Monodentate (via O) Tetrahedral
Nickel(II) This compound Monodentate (via O) Octahedral
Cobalt(II) This compound Monodentate (via O) Tetrahedral or Octahedral

Application in Homogeneous and Heterogeneous Catalysis

Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the rate of a chemical reaction. savemyexams.com They can be classified as either homogeneous, existing in the same phase as the reactants, or heterogeneous, existing in a different phase. uclouvain.beresearchgate.net

Homogeneous Catalysis : Metal complexes containing this compound as a ligand could potentially serve as homogeneous catalysts. In this setup, the complex would be dissolved in the same solvent as the reactants. The electronic and steric properties imparted by the trimethyl-substituted phenyl ring can influence the catalytic activity and selectivity of the metal center for various organic transformations. uclouvain.be

Heterogeneous Catalysis : For heterogeneous applications, the metal complex could be immobilized on a solid support, such as silica (B1680970) or a polymer resin. This approach facilitates the separation of the catalyst from the reaction mixture, allowing for easier product purification and catalyst recycling. savemyexams.com In heterogeneous catalysis, reactions occur at the surface of the catalyst, often involving the adsorption of reactants onto active sites. savemyexams.comresearchgate.net

Utilization as a Building Block in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. The forces responsible for this spatial organization are non-covalent intermolecular interactions. google.com The this compound molecule possesses key features, particularly the amide group, that enable it to participate in the construction of larger, well-defined supramolecular architectures.

Self-Assembly Processes Directed by this compound Motifs

Self-assembly is the process by which molecules spontaneously form ordered aggregates without external guidance. The amide functional group within this compound is a powerful motif for directing self-assembly through hydrogen bonding. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This directional interaction can lead to the formation of one-dimensional chains or tapes. researchgate.netresearchgate.net

The presence of the trimethyl-substituted phenyl ring introduces van der Waals and potential π-π stacking interactions, which can further stabilize the resulting supramolecular structures. The interplay between hydrogen bonding and these weaker interactions governs the final architecture of the self-assembled entity. The design of molecules that undergo predictable self-assembly is a key goal in creating novel functional materials. harvard.edu

Table 2: Intermolecular Interactions in this compound Self-Assembly

Interaction Type Participating Groups Role in Assembly
Hydrogen Bonding Amide N-H and C=O Primary directional force, forms chains/tapes
π-π Stacking Phenyl Rings Stabilizes stacked arrangements
Van der Waals Forces Methyl and Phenyl Groups Contributes to overall packing and stability

Host-Guest Chemistry Involving this compound Scaffolds

Host-guest chemistry involves the formation of unique structural complexes where a "host" molecule forms a cavity that can bind a "guest" molecule through non-covalent interactions. nih.govescholarship.org While this compound itself is not large enough to act as a host for most guests, it can be incorporated into larger molecular scaffolds, or "hosts."

In such a system, the benzamide (B126) portion could line the interior of a cavity, using its amide group to form hydrogen bonds with a suitable guest. The hydrophobic methyl and phenyl groups could contribute to the binding of nonpolar guests through hydrophobic interactions. rsc.org The principles of molecular recognition, which dictate the specific binding between host and guest, rely on a combination of size, shape, and chemical complementarity. The design of hosts capable of selective guest binding is crucial for applications in sensing, separation, and catalysis. nih.goved.ac.uk

Precursor in Materials Science for Polymer and Nanomaterial Synthesis

Materials science involves the design and discovery of new materials, particularly solids. The unique chemical structure of this compound makes it a candidate as a precursor molecule for the synthesis of advanced polymers and nanomaterials through various fabrication techniques.

By introducing reactive functional groups onto the this compound molecule, it can be converted into a monomer for polymerization. For example, functionalization of the phenyl ring could allow it to be incorporated into the backbone of polymers like polyamides or polyimides, potentially imparting specific thermal or mechanical properties to the final material. google.com The rigidity of the aromatic ring and the hydrogen-bonding capability of the amide group can influence the polymer's chain packing and morphology.

In the realm of nanotechnology, this compound could be used in "bottom-up" synthesis approaches. nih.gov These methods construct nanomaterials from molecular or atomic components. For example:

As a capping agent : The molecule could adsorb to the surface of growing nanoparticles, controlling their size and preventing aggregation. researchgate.net

In self-assembled nanomaterials : As discussed, the molecule can form ordered structures. Under specific conditions, these assemblies could serve as templates for the creation of nanostructured materials.

As a precursor in vapor deposition : In techniques like physical vapor deposition (PVD), precursor molecules are vaporized and then deposited as a thin film, which could be used to create organic-based nanolayers. nih.gov

The synthesis of nanomaterials often allows for fine control over particle size, shape, and composition, which in turn dictates their properties and potential applications in fields ranging from catalysis to biomedicine. mdpi.com

Research Findings on this compound in Non-Biological Chemo-sensing and Molecular Recognition Remain Undisclosed in Publicly Accessible Literature

Despite a comprehensive search of scholarly articles and research databases, specific applications of the chemical compound this compound in the fields of non-biological chemo-sensing and molecular recognition have not been identified in the available literature.

Further investigation into broader applications within advanced chemical systems, including its potential use as a ligand for metal-based sensors, its incorporation into supramolecular structures, its role in anion recognition, or its involvement in host-guest chemistry, also failed to produce specific examples or data pertaining to this compound.

Consequently, the creation of a detailed article section on the "Applications in Chemo-sensing and Molecular Recognition (beyond biological context)" for this compound, complete with data tables and in-depth research findings, is not feasible at this time due to the absence of published research on the topic.

It is important to note that the absence of evidence in publicly accessible domains does not definitively mean that such research has not been conducted. The information may exist in proprietary research, be part of ongoing and yet-to-be-published studies, or be documented in less accessible formats. However, based on the current state of available scientific literature, this specific application of this compound is not documented.

Mechanistic Insights into N,3,4 Trimethylbenzamide Interactions

Molecular Recognition Mechanisms with Synthetic Receptors

There is no specific research available that details the molecular recognition mechanisms of N,3,4-trimethylbenzamide with synthetic receptors. Studies on host-guest chemistry involving this specific benzamide (B126) derivative have not been reported in the surveyed scientific literature. Therefore, no data on its binding affinities, modes of interaction, or the types of synthetic receptors it may associate with can be provided.

Intermolecular Interactions in Solution-Phase Processes

Specific studies detailing the intermolecular interactions of this compound in solution-phase processes are not present in the available literature. Consequently, there is no empirical data to construct a table or provide a detailed analysis of the non-covalent interactions, such as hydrogen bonding, van der Waals forces, or solvatochromic effects, that govern its behavior in various solvents.

Photophysical and Photochemical Processes Involving this compound

The photophysical and photochemical properties of this compound have not been characterized in the scientific literature. There are no available data on its absorption and emission spectra, quantum yields, excited-state lifetimes, or any photochemical reactions it might undergo upon irradiation. As a result, a discussion of the specific processes and the creation of a data table are not possible.

Future Research Directions and Unexplored Avenues for N,3,4 Trimethylbenzamide

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. aiche.orgnih.gov For N,3,4-trimethylbenzamide, these data-driven approaches can be leveraged to accelerate the discovery of novel and more efficient synthetic routes.

Predictive Yield Modeling: Machine learning algorithms, such as random forests and neural networks, can be trained on datasets of amide bond formation reactions to predict the yield of this compound synthesis under various conditions. aiche.orgpku.edu.cn By inputting features like reactants, catalysts, solvents, and temperature, these models can identify optimal parameters to maximize yield and minimize byproducts, thus reducing the time and cost associated with experimental screening. aiche.org

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel synthetic pathways to this compound that may not be apparent through traditional analysis. engineering.org.cn These algorithms analyze the target molecule's structure and suggest disconnections based on a vast database of known chemical reactions, potentially uncovering more economical or sustainable routes. engineering.org.cn

High-Throughput Experimentation Synergy: The integration of ML models with high-throughput experimentation (HTE) platforms can create a powerful feedback loop for rapid optimization. The ML model can suggest a set of experimental conditions, which are then performed by the HTE system. The resulting data is then used to retrain and refine the model, leading to an iterative and highly efficient discovery process.

Exploration of this compound in Flow Chemistry and Microreactor Technology

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch reactor, offers numerous advantages in terms of safety, efficiency, and scalability. beilstein-journals.orgacs.org The application of this technology to the synthesis of this compound could lead to significant process improvements.

Improved Yield and Purity: The high surface-area-to-volume ratio in microreactors enhances mass and heat transfer, often leading to faster reaction times, higher yields, and improved product selectivity compared to traditional batch methods. beilstein-journals.orgrsc.org

Scalability and Automation: Flow chemistry systems are readily scalable by operating the reactor for longer periods or by running multiple reactors in parallel. acs.org Furthermore, these systems can be automated for continuous production, reducing manual intervention and improving reproducibility. The synthesis of related amide compounds has been successfully demonstrated in flow systems, highlighting the potential for this compound. acs.org

Potential in Advanced Spectroscopic Probes and Imaging Agents

Benzamide (B126) derivatives have shown considerable promise as scaffolds for the development of imaging agents, particularly for medical diagnostics. nih.govkoreascience.kr Future research could focus on modifying the this compound structure to create novel probes for various biological targets.

Fluorescent Probes: By incorporating fluorophores into the this compound molecule, it may be possible to develop fluorescent probes for cellular imaging. These probes could be designed to selectively bind to specific biomolecules or to be sensitive to changes in the cellular environment, such as pH or the presence of certain ions.

Radiolabeled Tracers for PET Imaging: The development of radiolabeled derivatives of this compound could lead to new tracers for Positron Emission Tomography (PET) imaging. koreascience.kr Benzamides have been investigated for imaging melanoma, and similar strategies could be applied to develop tracers for other diseases by targeting specific receptors or transporters. nih.govkoreascience.krnih.gov

Targeted Drug Delivery: The benzamide moiety could also serve as a targeting ligand for drug delivery systems. By conjugating therapeutic agents to this compound derivatives that bind to specific cellular targets, it may be possible to achieve more precise and effective drug delivery with fewer side effects.

Development of Novel Synthetic Routes Utilizing Sustainable Feedstocks

In line with the principles of green chemistry, future research should explore the synthesis of this compound from renewable and sustainable feedstocks. This would reduce the environmental impact of its production and align with the growing demand for sustainable chemical manufacturing.

Bio-based Starting Materials: Investigating the use of biomass-derived platform chemicals as starting materials for the synthesis of the aromatic core of this compound is a promising avenue. researchgate.net For example, lignin, a major component of plant biomass, is a rich source of aromatic compounds that could potentially be converted into the necessary precursors.

Catalytic Amidation with Reduced Waste: Traditional amide synthesis often involves the use of stoichiometric coupling reagents that generate significant amounts of waste. miragenews.com Research into catalytic methods for the direct amidation of carboxylic acids or esters would offer a more atom-economical and environmentally friendly approach to synthesizing this compound. miragenews.comnih.gov Recent advancements in enzymatic and chemo-catalytic methods for amide bond formation provide a strong foundation for this research direction. nih.gov

Q & A

Q. Tables

Table 1: Key Spectral Data for this compound

TechniqueKey Peaks/FeaturesReference
¹H NMR (500 MHz)δ 2.3–2.5 (aromatic CH₃), δ 3.1 (N–CH₃)
IR1655 cm⁻¹ (C=O), 1552 cm⁻¹ (N–H bend)
XRDSpace group P2₁/c, H-bonding dimers

Table 2: Reaction Optimization Parameters

ParameterSmall-Scale (Lab)Large-Scale (Pilot)
SolventDichloromethaneToluene
Catalyst Loading10 mol% DMAP5 mol% polymer-DMAP
Yield62–70%55–65%
Purity>95%>90%

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.